molecular formula C10H8F3N3 B1602031 4-Hydrazinyl-8-(trifluoromethyl)quinoline CAS No. 57369-92-3

4-Hydrazinyl-8-(trifluoromethyl)quinoline

Cat. No. B1602031
CAS RN: 57369-92-3
M. Wt: 227.19 g/mol
InChI Key: CJQJNVOPMJTCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has a hydrazine functional group at the 4-position and a trifluoromethyl group at the 8-position. The unique chemical structure of this compound has made it a subject of interest for researchers who are exploring its potential applications in drug discovery, medicinal chemistry, and other areas of research.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

    4-Hydrazinyl-8-(trifluoromethyl)quinoline was used to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibited significant antibacterial and antifungal activities (Holla et al., 2006).

  • Creation of Schiff Base Compounds

    The molecule was involved in the synthesis of Schiff base compounds, which were examined using X-ray crystallography and other theoretical studies (Jasinski et al., 2010).

  • Development of Quinoline Derivatives for Antibacterial and Antituberculosis Properties

    New series of quinoline derivatives starting from 2-trifluoromethyl aniline, including 4-hydrazinyl-8-(trifluoromethyl)quinoline, were synthesized and showed good antibacterial and antituberculosis activities (Eswaran et al., 2010).

  • Antimicrobial Activity of 1,2,3-Triazoles

    The compound was used to synthesize 1,2,3-triazole derivatives, which were tested for antimicrobial activity (Holla et al., 2005).

  • Microwave-Assisted Synthesis for Antimicrobial Potential

    A study utilized microwave irradiation technique for the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, showing promising antimicrobial properties (Bello et al., 2017).

Other Applications

  • Synthesis of Fluorine-Containing Heterocyclic Compounds

    This research focused on the synthesis of fluorine-containing heterocyclic compounds, where the compound played a crucial role (Dey & Joullié, 1965).

  • Development of Golgi-Localized Probes

    The synthesis of 7-aminoquinolines, including derivatives of 4-Hydrazinyl-8-(trifluoromethyl)quinoline, was explored for their application as Golgi-localized probes in bioimaging (Chen et al., 2019).

  • Synthesis of Novel 7-Substituted Thiosemicarbazinyl-Quinolines

    This study involved the synthesis of new quinoline derivatives to examine their antimicrobial activities, demonstrating the compound's role in creating bioactive molecules (Patel et al., 2018).

  • Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

    This research focused on the synthesis of pyrazolo[3,4-b]quinoline derivatives, further highlighting the compound's versatility in creating diverse chemical structures (Vomero et al., 1990).

Safety and Hazards

It is classified as hazardous (GHS06) and can cause acute oral toxicity (H301). Proper precautions should be taken when handling this substance .

properties

IUPAC Name

[8-(trifluoromethyl)quinolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQJNVOPMJTCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569126
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-8-(trifluoromethyl)quinoline

CAS RN

57369-92-3
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Reactant of Route 3
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Reactant of Route 4
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Reactant of Route 5
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Reactant of Route 6
4-Hydrazinyl-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.